molecular formula C16H14N4O8 B14351875 1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) CAS No. 90817-32-6

1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene)

Cat. No.: B14351875
CAS No.: 90817-32-6
M. Wt: 390.30 g/mol
InChI Key: NPKFZCXJDQEJIM-UHFFFAOYSA-N
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Description

1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linker connecting two 2,4-dinitrobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 1,4-dibromobutane with 2,4-dinitrophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, solvents like DMF or DMSO.

Major Products:

    Reduction: 1,1’-(Butane-1,4-diyl)bis(2,4-diaminobenzene)

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) exerts its effects is primarily through its interactions with nucleophiles. The nitro groups act as strong electron-withdrawing groups, making the aromatic rings more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

  • 1,1’-(2-Butene-1,4-diyl)bis(2,4-dinitrobenzene)
  • 1,1’-(1,3-Butadiyne-1,4-diyl)bis(2,4-dinitrobenzene)

Comparison: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is unique due to its butane-1,4-diyl linker, which provides flexibility and different reactivity compared to its analogs with unsaturated linkers like butene or butadiyne. This flexibility can influence the compound’s physical properties and reactivity, making it suitable for specific applications where rigidity or planarity is not desired.

Properties

CAS No.

90817-32-6

Molecular Formula

C16H14N4O8

Molecular Weight

390.30 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenyl)butyl]-2,4-dinitrobenzene

InChI

InChI=1S/C16H14N4O8/c21-17(22)13-7-5-11(15(9-13)19(25)26)3-1-2-4-12-6-8-14(18(23)24)10-16(12)20(27)28/h5-10H,1-4H2

InChI Key

NPKFZCXJDQEJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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